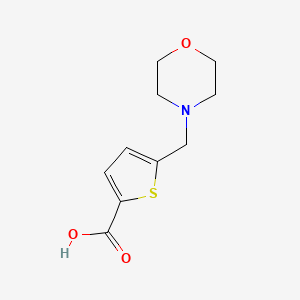

5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid

Description

5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid (CAS: Not explicitly provided; Ref: 10-F428432 ) is a thiophene-based carboxylic acid derivative featuring a morpholine moiety attached via a methylene (-CH2-) linker at the 5-position of the thiophene ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is frequently employed in medicinal chemistry to enhance solubility and modulate pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

5-(morpholin-4-ylmethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-10(13)9-2-1-8(15-9)7-11-3-5-14-6-4-11/h1-2H,3-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRVTNAXULZVAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the Morpholin-4-ylmethyl Group: This step can be achieved by reacting the thiophene derivative with morpholine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The morpholin-4-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The morpholin-4-ylmethyl group can enhance the compound’s binding affinity and selectivity, while the thiophene ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Insights

Carboxylic acid at C2 is conserved across analogs, suggesting its role as a hydrogen-bond donor/acceptor critical for bioactivity .

Physicochemical Properties :

- Lipophilicity : Compounds with aryl groups (e.g., 4-isopropylphenyl in ) exhibit higher logP values, favoring membrane permeability. Morpholine derivatives balance hydrophilicity, enhancing solubility .

- Melting Points : Morpholine-containing analogs (e.g., 2k in ) show high melting points (~237–240°C), indicative of crystalline stability .

Biological Activities: Antimicrobial: Sulfonamide and thioxoacetamide derivatives (e.g., 6a-b in ) demonstrate Gram-positive/negative inhibition, likely via enzyme targeting (e.g., dihydropteroate synthase) . Anticancer: Pyrrolopyrimidine- and triazole-modified thiophenes (e.g., ) exhibit nanomolar IC50 values, with substituent bulkiness and heterocycle polarity influencing potency .

Synthetic Accessibility :

- Morpholine incorporation often involves nucleophilic substitution or reductive amination (e.g., ). Bromination and Suzuki coupling are common for aryl-thiophene synthesis (e.g., ).

Biological Activity

5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a morpholine group and a carboxylic acid functionality. This unique structure may contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid. In vitro assays have demonstrated its effectiveness against various cancer cell lines.

Case Studies

- HepG-2 and MCF-7 Cell Lines : In a study evaluating multiple thiophene derivatives, 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid exhibited significant anti-proliferative activity against HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent effects (IC50 < 25 μM) .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. Detailed molecular docking studies suggest that it may bind to targets involved in cell cycle regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Results

In vitro tests have shown that 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid possesses notable activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth, particularly against strains such as Escherichia coli .

| Pathogen | Activity |

|---|---|

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Moderate inhibition |

| Pseudomonas aeruginosa | Weak inhibition |

Other Biological Activities

Beyond anticancer and antimicrobial effects, preliminary studies suggest potential anti-inflammatory properties. The compound may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Precursor | Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl 4-cyano-3-hydroxy... | HCl/MeOH, 60°C, 48 h | 58% | |

| Dimethyl thiophene-2,5-dicarboxylate | NaOH/MeOH, HCl neutralization | ~65%* |

*Yield inferred from analogous procedures.

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR): Assigns proton environments (e.g., morpholine methylene protons at δ 3.6–3.8 ppm ).

- Infrared Spectroscopy (IR): Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and morpholine (C-O-C ~1100 cm⁻¹) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., LC-MS M+1 = 211.2 ).

- X-ray Crystallography: Resolves planar thiophene-morpholine dihedral angles (e.g., 92.8° ).

Basic: How does the morpholine substituent influence nucleophilic substitution reactivity?

Answer:

The morpholine group acts as an electron-donating moiety via its lone pair on nitrogen, increasing electron density on the thiophene ring. This:

- Enhances reactivity toward electrophilic aromatic substitution (e.g., sulfonation ).

- Reduces susceptibility to oxidation compared to unsubstituted thiophenes.

- Steric effects from the morpholine’s methylene groups may hinder bulky nucleophiles .

Advanced: How can computational modeling predict regioselectivity in further functionalization?

Answer:

- Density Functional Theory (DFT): Calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the C3 position of thiophene may show higher reactivity due to morpholine’s electron donation .

- Molecular Orbital Analysis: HOMO-LUMO gaps predict charge-transfer interactions (e.g., with biological targets ).

- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states ).

Advanced: What strategies resolve contradictions in reported biological activities of thiophene-carboxylic acid derivatives?

Answer: Discrepancies arise from:

- Structural variability: Minor substituent changes (e.g., fluorine vs. chlorine) alter lipophilicity and binding .

- Assay conditions: Varying cell lines or inflammatory markers (e.g., COX-2 vs. TNF-α ).

Q. Table 2: Biological Activity Comparison

| Derivative | Activity (IC₅₀) | Assay Model | Reference |

|---|---|---|---|

| 5-Ethylthiophene-2-carboxamide | COX-2 inhibition: 12 µM | Murine macrophages | |

| 3-Methoxycarbonylthiophene | Anticancer: 8 µM | HeLa cells |

Resolution: Standardize assays (e.g., OECD guidelines ) and use structure-activity relationship (SAR) models to isolate critical substituents.

Advanced: How do solvent and pH conditions affect stability during storage?

Answer:

- Stability: The compound is stable in dry, inert atmospheres but hydrolyzes in aqueous acidic/basic conditions (e.g., ester group cleavage ).

- Optimal Storage:

- Temperature: -20°C in amber vials.

- Solvent: Anhydrous DMSO or ethanol (prevents carboxylate salt formation ).

- Degradation Products: CO₂, SOₓ (monitor via TGA/MS ).

Advanced: What are the challenges in crystallizing 5-(Morpholin-4-ylmethyl)thiophene-2-carboxylic acid for structural studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.